molecular formula C9H14F3N3O B11944668 Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro-

Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro-

Cat. No.: B11944668
M. Wt: 237.22 g/mol
InChI Key: MNGTYKFWLFEJRS-UHFFFAOYSA-N
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Description

Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- is a synthetic organic compound that belongs to the pyrazolone class These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- typically involves the following steps:

    Formation of the Pyrazolone Core: This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the Butylamino Group: The butylamino group can be introduced via nucleophilic substitution reactions using butylamine.

    Addition of the Trifluoroethyl Group: The trifluoroethyl group can be added through electrophilic substitution reactions using trifluoroethyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Pyrazol-3-one derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, analgesic, or antimicrobial properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, Pyrazol-3-one derivatives are often explored for their potential as therapeutic agents. The trifluoroethyl group can enhance the compound’s metabolic stability and bioavailability, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties can be leveraged to create products with specific desired characteristics.

Mechanism of Action

The mechanism of action of Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the butylamino group can modulate its activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolone: A class of compounds with similar core structures but different substituents.

    Trifluoroethyl Derivatives: Compounds containing the trifluoroethyl group, known for their enhanced stability and bioavailability.

    Butylamino Derivatives: Compounds with butylamino groups, often explored for their biological activities.

Uniqueness

Pyrazol-3-one, 5-butylamino-2-(2,2,2-trifluoroethyl)-2,4-dihydro- is unique due to the combination of its trifluoroethyl and butylamino groups. This combination can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14F3N3O

Molecular Weight

237.22 g/mol

IUPAC Name

5-butylimino-2-(2,2,2-trifluoroethyl)pyrazolidin-3-one

InChI

InChI=1S/C9H14F3N3O/c1-2-3-4-13-7-5-8(16)15(14-7)6-9(10,11)12/h2-6H2,1H3,(H,13,14)

InChI Key

MNGTYKFWLFEJRS-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C1CC(=O)N(N1)CC(F)(F)F

Origin of Product

United States

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